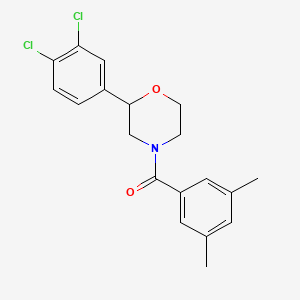
2-(3,4-dichlorophenyl)-4-(3,5-dimethylbenzoyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dichlorophenyl)-4-(3,5-dimethylbenzoyl)morpholine, commonly known as DCM, is a synthetic compound used in scientific research. It belongs to the class of morpholine derivatives and has been found to have various applications in the field of biochemistry and pharmacology.
作用機序
The mechanism of action of DCM is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. DCM has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair, and has been found to induce apoptosis in cancer cells. DCM has also been found to inhibit the growth of fungi by disrupting the integrity of the fungal cell wall.
Biochemical and Physiological Effects:
DCM has been found to have various biochemical and physiological effects. It has been found to induce oxidative stress in cells, leading to the production of reactive oxygen species. DCM has also been found to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases. In addition, DCM has been found to inhibit the growth of various cancer cell lines and has been found to have antifungal properties.
実験室実験の利点と制限
DCM has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. DCM is also a fluorescent probe, making it useful for the detection of reactive oxygen species. However, DCM has some limitations for lab experiments. It is a toxic compound that requires careful handling and disposal. In addition, the mechanism of action of DCM is not fully understood, which limits its potential applications.
将来の方向性
There are several future directions for research on DCM. One area of research is the development of new drugs based on the anticancer and antifungal properties of DCM. Another area of research is the use of DCM as a fluorescent probe for the detection of reactive oxygen species in living cells. In addition, further research is needed to fully understand the mechanism of action of DCM and its potential applications in the field of biochemistry and pharmacology.
合成法
DCM can be synthesized through a multistep process involving the reaction between 3,4-dichloroaniline and 3,5-dimethylbenzoyl chloride in the presence of a base. The resulting intermediate is then reacted with morpholine in the presence of a catalyst to yield DCM. The purity and yield of the compound can be improved through various purification techniques, such as recrystallization and column chromatography.
科学的研究の応用
DCM has been found to have various applications in scientific research. It has been used as a fluorescent probe for the detection of reactive oxygen species and has been found to have potential applications in the field of photodynamic therapy. DCM has also been used as a ligand in the synthesis of metal complexes for catalytic and sensing applications. In addition, DCM has been found to have anticancer and antifungal properties, making it a promising candidate for the development of new drugs.
特性
IUPAC Name |
[2-(3,4-dichlorophenyl)morpholin-4-yl]-(3,5-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2NO2/c1-12-7-13(2)9-15(8-12)19(23)22-5-6-24-18(11-22)14-3-4-16(20)17(21)10-14/h3-4,7-10,18H,5-6,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUYEFPVGUDUCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCOC(C2)C3=CC(=C(C=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

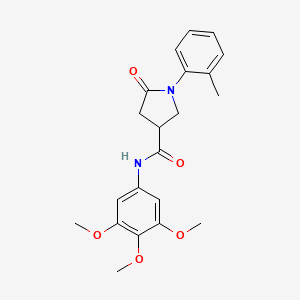
![(3S*,5S*)-5-{[(6-methyl-3-pyridinyl)amino]carbonyl}-1-(2-phenylethyl)-3-piperidinecarboxylic acid](/img/structure/B5317081.png)
![4-{2-[(3,4-dimethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B5317095.png)
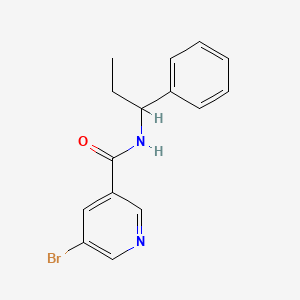
![methyl 2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B5317106.png)
![5-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-3-isopropyl-1H-pyrazole](/img/structure/B5317118.png)
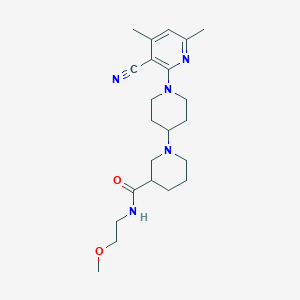
![7-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5317126.png)

![1-[(4-nitrophenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5317152.png)
![N-[2-(dimethylamino)ethyl]-N-[(3-methyl-2-thienyl)methyl]-1H-1,2,3-triazole-5-carboxamide](/img/structure/B5317156.png)
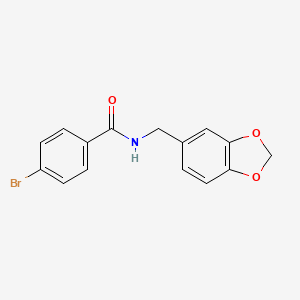

![(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-5-[(2-methyl-1,3-oxazol-4-yl)methyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5317179.png)